tert-butyl4-[5-(aminomethyl)-1,2-oxazol-3-yl]piperidine-1-carboxylate
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Overview
Description
tert-Butyl 4-[5-(aminomethyl)-1,2-oxazol-3-yl]piperidine-1-carboxylate is a synthetic organic compound that features a piperidine ring substituted with an oxazole moiety and an aminomethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-[5-(aminomethyl)-1,2-oxazol-3-yl]piperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Oxazole Moiety: The oxazole ring can be introduced via a cyclization reaction involving an appropriate amino alcohol and a carboxylic acid derivative.
Attachment of the Aminomethyl Group: The aminomethyl group can be introduced through a reductive amination reaction.
Protection of the Piperidine Nitrogen: The piperidine nitrogen is protected using a tert-butyl carbamate group to form the final product.
Industrial Production Methods
Industrial production methods for this compound would involve optimizing the above synthetic routes for large-scale production. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, to form corresponding oxides or imines.
Reduction: Reduction reactions can be performed on the oxazole ring or the piperidine ring to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxazole ring or the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common nucleophiles include halides, amines, and thiols, often under basic or acidic conditions.
Major Products
Oxidation Products: Oxides, imines, or nitriles.
Reduction Products: Reduced oxazole or piperidine derivatives.
Substitution Products: Substituted oxazole or piperidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 4-[5-(aminomethyl)-1,2-oxazol-3-yl]piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the synthesis of various heterocyclic compounds.
Biology
In biology, this compound is studied for its potential biological activity. It may serve as a lead compound in the development of new pharmaceuticals.
Medicine
In medicine, the compound is investigated for its potential therapeutic applications. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In industry, the compound can be used in the synthesis of specialty chemicals and materials. Its unique structure makes it valuable for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 4-[5-(aminomethyl)-1,2-oxazol-3-yl]piperidine-1-carboxylate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the oxazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-amino-1-piperidinecarboxylate
- tert-Butyl 4-(aminomethyl)piperidine-1-carboxylate
- tert-Butyl 4-(4-amino-2-methylphenyl)piperazine-1-carboxylate
Uniqueness
tert-Butyl 4-[5-(aminomethyl)-1,2-oxazol-3-yl]piperidine-1-carboxylate is unique due to the presence of both an oxazole ring and an aminomethyl group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
tert-butyl 4-[5-(aminomethyl)-1,2-oxazol-3-yl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O3/c1-14(2,3)19-13(18)17-6-4-10(5-7-17)12-8-11(9-15)20-16-12/h8,10H,4-7,9,15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPQWAYNJRVCGID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=NOC(=C2)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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